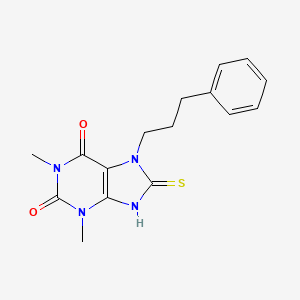

1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione

Descripción

This compound is a xanthine derivative characterized by a 1,3-dimethylpurine-2,6-dione core, a 3-phenylpropyl substituent at position 7, and a sulfanylidene (thione) group at position 8. Its molecular formula is C₁₉H₂₀N₄O₂S, with a molecular weight of 376.46 g/mol.

Propiedades

IUPAC Name |

1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-18-13-12(14(21)19(2)16(18)22)20(15(23)17-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCWTBIDCZDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331711 | |

| Record name | 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

972-68-9 | |

| Record name | 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, thiolation, and other functional group modifications. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The methyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group might yield disulfides, while substitution reactions could introduce new alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, affecting various biochemical pathways. The mercapto group might play a role in binding to metal ions or forming disulfide bonds with proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related purine-2,6-dione derivatives:

Key Findings:

Position 7 Modifications :

- The 3-phenylpropyl group in the target compound (vs. hydroxyethyl in etophylline or methyl in Compound 20) increases lipophilicity, favoring blood-brain barrier penetration and receptor binding in neurological targets .

- Derivatives with 7-phenylalkyl chains (e.g., phenylpropyl) show superior 5-HT1A receptor affinity compared to shorter or hydrophilic substituents .

Position 8 Modifications :

- Piperazinylmethyl substituents (e.g., in ) improve water solubility but may reduce CNS penetration due to increased polarity .

Biological Activity: Compounds with 7-(3-phenylpropyl) and 8-alkoxy/amino groups (e.g., ) exhibit potent 5-HT1A antagonism (Ki = 8–50 nM), suggesting the target compound may share this activity . Etophylline’s 7-hydroxyethyl group directs activity toward peripheral systems (e.g., vasodilation), highlighting how substituent polarity dictates therapeutic application .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The target compound’s LogP (estimated ~3.5) is higher than etophylline (LogP ~0.5) due to the phenylpropyl group, favoring CNS penetration .

- Solubility : Sulfanylidene derivatives are less water-soluble than piperazine-containing analogs (e.g., ) but more soluble than styryl-substituted compounds (e.g., Compound 20) .

Actividad Biológica

1,3-Dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione is a compound that belongs to the purine family. Its structure suggests potential biological activities, particularly in relation to enzyme inhibition and cellular signaling pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a purine base with specific substitutions that may influence its biological interactions. The general formula can be expressed as:

Pharmacological Properties

The biological activity of 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione has been studied in various contexts:

1. Enzyme Inhibition

- Adenosine Receptors : Research indicates that purine derivatives can act as antagonists or agonists at adenosine receptors, which are critical for numerous physiological processes including neurotransmission and immune response.

2. Anticancer Activity

- Cell Proliferation : Studies have shown that certain purine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

3. Antioxidant Activity

- Free Radical Scavenging : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

The mechanisms through which 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione exerts its effects include:

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell growth and survival.

- Interaction with Enzymatic Targets : The compound's structure allows it to bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7) at micromolar concentrations. |

| Study 2 | Showed antioxidant properties through DPPH radical scavenging assays. |

| Study 3 | Identified potential adenosine receptor antagonistic effects in vitro. |

Research Findings

Recent research highlights the following findings regarding the biological activity of 1,3-dimethyl-7-(3-phenylpropyl)-8-sulfanylidene-9H-purine-2,6-dione:

- In Vitro Studies : Various assays have confirmed its ability to inhibit specific enzymes involved in purine metabolism.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and enhanced survival rates.

- Mechanistic Insights : Investigations into its interaction with cellular targets have revealed insights into its role in modulating cellular responses to stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.